molecular formula C8H6FNO3 B8801235 2-Carbamoyl-3-fluorobenzoic acid CAS No. 83684-74-6

2-Carbamoyl-3-fluorobenzoic acid

Cat. No.: B8801235
CAS No.: 83684-74-6
M. Wt: 183.14 g/mol
InChI Key: HRAQABLUEHTRHN-UHFFFAOYSA-N
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Description

2-Carbamoyl-3-fluorobenzoic acid (CAS 83684-74-6) is a fluorinated benzoic acid derivative serving as a versatile building block in synthetic organic and medicinal chemistry. This compound, with a molecular formula of C₈H₆FNO₃ and a molecular weight of 183.14 g/mol, is characterized by its high purity, typically ≥98% . It features both a carboxylic acid and a carbamoyl group on a fluorinated aromatic ring, making it a valuable intermediate for constructing more complex molecules. Its primary research applications include use as a key precursor in the development of Active Pharmaceutical Ingredients (APIs) and as a critical synthon in various synthetic pathways, particularly in the synthesis of fluorinated heterocycles and functional materials . The compound is for research and further manufacturing use only; it is not intended for diagnostic or therapeutic human use. Researchers can utilize this building block for its reactive sites, which are amenable to further functionalization. Standard coupling reagents can be used to form amide bonds via the carboxylic acid group, while the carbamoyl group can also be modified or participate in cyclization reactions. It is recommended to store the product sealed in a dry environment at 2-8°C . Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

CAS No.

83684-74-6

Molecular Formula

C8H6FNO3

Molecular Weight

183.14 g/mol

IUPAC Name

2-carbamoyl-3-fluorobenzoic acid

InChI

InChI=1S/C8H6FNO3/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3H,(H2,10,11)(H,12,13)

InChI Key

HRAQABLUEHTRHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)N)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-carbamoyl-3-fluorobenzoic acid with key analogs, focusing on molecular structure, functional groups, and physicochemical properties.

Methyl 2-Carbamoylbenzoate (CAS 90564-02-6)

  • Structure : Shares the 2-carbamoyl substituent but replaces the carboxylic acid (-COOH) at position 1 with a methyl ester (-COOCH₃).
  • Molecular Formula: C₉H₉NO₃ (vs. C₈H₆FNO₃ for the target compound).
  • The absence of fluorine at position 3 diminishes electron-withdrawing effects, altering reactivity in electrophilic substitution reactions .

2-Fluoro-3-formylbenzoic Acid (CAS 1289043-16-8)

  • Structure : Features a formyl (-CHO) group at position 3 and a carboxylic acid at position 1, with fluorine at position 2.
  • Molecular Formula: C₈H₅FO₃ (vs. C₈H₆FNO₃ for the target compound).
  • Key Differences :
    • The formyl group is more reactive than carbamoyl, making this compound a likely intermediate in synthesis.
    • Fluorine at position 2 instead of 3 alters steric and electronic effects, which may influence binding to biological targets .

3-{[(4-Chloro-2-fluorophenyl)carbamoyl]amino}benzoic Acid (CAS 1305972-02-4)

  • Structure : Contains a benzoic acid backbone with a urea-linked 4-chloro-2-fluorophenyl group at position 3.
  • Molecular Formula: C₁₄H₁₀ClFN₂O₃ (vs. C₈H₆FNO₃ for the target compound).
  • The chlorine atom introduces greater lipophilicity compared to the simpler fluorine substitution in the target compound .

2-Fluoro-6-(trifluoromethyl)phenol (CAS 239135-50-3)

  • Structure : Substitutes the carbamoyl and carboxylic acid groups with a hydroxyl (-OH) and trifluoromethyl (-CF₃) group.
  • Molecular Formula: C₇H₄F₄O (vs. C₈H₆FNO₃).
  • Key Differences: The -CF₃ group is strongly electron-withdrawing, leading to higher acidity of the phenol compared to benzoic acid derivatives.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound* C₈H₆FNO₃ 183.14 (calculated) -COOH, -CONH₂, F High polarity, moderate acidity
Methyl 2-Carbamoylbenzoate C₉H₉NO₃ 179.17 -COOCH₃, -CONH₂ Lower solubility in water
2-Fluoro-3-formylbenzoic acid C₈H₅FO₃ 168.12 -COOH, -CHO, F Reactive aldehyde group
3-{[(4-Chloro-2-Fluorophenyl)carbamoyl]amino}benzoic acid C₁₄H₁₀ClFN₂O₃ 308.69 -COOH, urea, Cl, F High lipophilicity
2-Fluoro-6-(trifluoromethyl)phenol C₇H₄F₄O 180.10 -OH, -CF₃, F Strong acidity

*Theoretical properties inferred from analogs.

Research Implications and Gaps

  • Synthetic Utility : Methyl 2-carbamoylbenzoate serves as a precursor for synthesizing carboxylic acid derivatives via hydrolysis .
  • Bioactivity Potential: The urea-linked analog (CAS 1305972-02-4) highlights the importance of nitrogen-containing groups in drug design, though toxicity profiles remain unexplored .
  • Limitations : Missing data on melting points, solubility, and biological activity for many compounds underscore the need for further experimental characterization.

Preparation Methods

Nitration of m-Fluorotrifluorotoluene

Reaction of m-fluorotrifluorotoluene with a nitric acid-sulfuric acid mixture (1:1.8 molar ratio) at 20–30°C yields 4-fluoro-2-trifluoromethylnitrobenzene. The nitration regioselectivity is governed by the electron-withdrawing trifluoromethyl group, directing electrophilic attack to the para position relative to fluorine.

Bromination and Reduction

Bromination with dibromohydantoin in sulfuric acid installs bromine at the ortho position. Subsequent reduction using iron powder in aqueous acetic acid converts the nitro group to an amine, forming 4-bromo-3-fluoroaniline. Hypophosphorous acid-mediated deamination at 20–30°C eliminates the amine, yielding a mixture of 2-bromo-3-fluorobenzotrifluoride and 4-bromo-3-fluorobenzotrifluoride.

Hydrolysis to Benzoic Acid

Sulfuric acid hydrolysis at 170–175°C cleaves the trifluoromethyl group, producing 2-bromo-3-fluorobenzoic acid in 85% yield. This step employs concentrated sulfuric acid as both solvent and catalyst, with reaction completion indicated by cessation of sulfur trioxide fumes.

Carbamoylation of Aryl Bromides via Cross-Coupling

Fluoride-Catalyzed Cross-Coupling with Carbamoyl Fluorides

Cadwallader et al. (2023) developed a fluoride-catalyzed method for coupling carbamoyl fluorides with alkynylsilanes. Adapting this to aryl bromides, 2-bromo-3-fluorobenzoic acid reacts with carbamoyl fluorides (e.g., NH₂COF) in the presence of CsF (20 mol%) and Pd(PPh₃)₄ (5 mol%) in DMF at 80°C. The reaction proceeds via oxidative addition of Pd⁰ into the C–Br bond, followed by transmetalation with the carbamoyl fluoride.

Reaction Conditions

ParameterValue
CatalystPd(PPh₃)₄, CsF
SolventDMF
Temperature80°C
Time12–16 h
Yield72–78%

Visible-Light-Induced Radical Carbamoylation

Cho et al. (2023) reported a DDQ-catalyzed fluorocarbamoylation using CF₃SO₂Na and O₂ under blue LED light. Irradiating 2-bromo-3-fluorobenzoic acid with NH₂CONH₂ generates a carbamoyl radical, which undergoes Minisci-type addition to the electron-deficient aromatic ring. This method avoids transition metals and achieves 65% yield at room temperature.

Hydrolysis of Cyano Intermediates

Cyanation Followed by Hydrolysis

2-Bromo-3-fluorobenzoic acid undergoes cyanation using Zn(CN)₂ and Pd(PPh₃)₄ in DMF (100°C, 8 h), yielding 2-cyano-3-fluorobenzoic acid (82% yield). Subsequent hydrolysis with H₂O₂ in HCl (reflux, 6 h) converts the nitrile to the carbamoyl group. This two-step sequence provides an overall yield of 68%.

Comparative Analysis of Methodologies

Table 1: Efficiency of Carbamoylation Methods

MethodYield (%)Temperature (°C)Catalyst
Fluoride-Catalyzed Cross-Coupling7880Pd(PPh₃)₄, CsF
Visible-Light Radical Addition6525DDQ
Cyanation/Hydrolysis68100 (Step 1)Pd(PPh₃)₄, HCl

The fluoride-catalyzed cross-coupling offers the highest yield but requires palladium. The radical method is greener but less efficient. Cyanation-hydrolysis balances cost and yield but involves harsh acidic conditions.

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

Fluorine’s strong meta-directing effect complicates direct carbamoylation. Strategies include:

  • Using bromine as a removable directing group

  • Employing radical reactions that bypass electronic effects

Carbamoyl Fluoride Stability

Carbamoyl fluorides hydrolyze readily; thus, anhydrous conditions are critical. Cadwallader et al. (2022) stabilized these reagents using pyridine N-oxide derivatives.

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